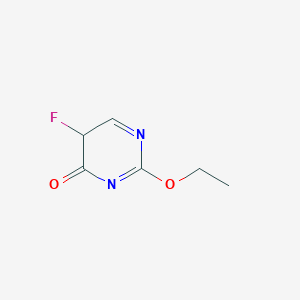

2-Ethoxy-5-fluoropyrimidin-4(5H)-one

描述

属性

分子式 |

C6H7FN2O2 |

|---|---|

分子量 |

158.13 g/mol |

IUPAC 名称 |

2-ethoxy-5-fluoro-5H-pyrimidin-4-one |

InChI |

InChI=1S/C6H7FN2O2/c1-2-11-6-8-3-4(7)5(10)9-6/h3-4H,2H2,1H3 |

InChI 键 |

XSJMVPWXYWKOBS-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=NC(=O)C(C=N1)F |

产品来源 |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Ethoxy 5 Fluoropyrimidin 4 5h One Derivatives

Reactivity Profiles of the Ethoxy Moiety

The ethoxy group attached to the C2 position of the pyrimidinone ring is a significant site for chemical modification, primarily through nucleophilic substitution and cleavage reactions.

Nucleophilic Displacement Reactions of the Ethoxy Group

The pyrimidine (B1678525) ring is an electron-deficient system, which facilitates nucleophilic aromatic substitution (SNAr). In general, nucleophilic attack on pyrimidines occurs preferentially at the C4 and C6 positions, which are para and ortho, respectively, to the ring nitrogens. stackexchange.comstackexchange.com The intermediate formed upon attack at these positions is better stabilized through resonance, with one resonance form placing the negative charge on an electronegative nitrogen atom. stackexchange.com

The C2 position is generally less reactive towards nucleophilic attack compared to the C4/C6 positions due to less effective stabilization of the Meisenheimer intermediate. stackexchange.com However, the ethoxy group is a viable leaving group. Displacement reactions at this position are possible, though they may require more forcing conditions or prior activation of the ring. The reaction proceeds via a concerted (SN2-like) or a stepwise addition-elimination mechanism. chemistrysteps.com A variety of nucleophiles can theoretically be employed to displace the ethoxy group, leading to a range of 2-substituted-5-fluoropyrimidin-4(5H)-one derivatives.

Table 1: Potential Nucleophilic Displacement Reactions at the C2 Position

| Nucleophile (Nu-H) | Reagent Example | Expected Product |

|---|---|---|

| Amine | R-NH₂ | 2-Amino-5-fluoropyrimidin-4(5H)-one |

| Thiol | R-SH | 2-Thioalkyl-5-fluoropyrimidin-4(5H)-one |

| Alkoxide | R-OH / Base | 2-Alkoxy-5-fluoropyrimidin-4(5H)-one |

| Azide | NaN₃ | 2-Azido-5-fluoropyrimidin-4(5H)-one |

Cleavage and Derivatization Strategies Involving the Ethoxy Substituent

The C-O bond of the ethoxy group can be cleaved under acidic conditions. wikipedia.orgmasterorganicchemistry.com This reaction is a cornerstone of ether chemistry and is applicable to alkoxy-substituted heterocycles. The mechanism typically begins with the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comyoutube.com This protonation converts the ethoxy group into a good leaving group (ethanol). Following protonation, a nucleophile (e.g., a halide ion) attacks the carbon of the ethyl group in an SN2 reaction, or the protonated ether undergoes an SN1-type cleavage depending on the substrate's structure. masterorganicchemistry.comyoutube.com

A pertinent industrial example involves the synthesis of the antifungal agent 5-Flucytosine (5-fluorocytosine). In a related synthesis starting from 2-methoxy-5-fluorouracil, an acidic hydrolysis step is employed to cleave the C2-methoxy group, yielding the final product. google.com This demonstrates that the alkoxy group at the C2 position can be effectively removed to unmask a carbonyl or hydroxyl group, which can then exist in equilibrium with its tautomeric form. This strategy is crucial for converting 2-alkoxy precursors into biologically active pyrimidinones (B12756618).

Table 2: Representative Conditions for Ether Cleavage

| Reagent(s) | Mechanism Type | Product of Cleavage |

|---|---|---|

| HBr or HI (excess) | SN2 | 5-Fluoro-2,4(1H,3H)-pyrimidinedione (5-Fluorouracil) + Ethyl Halide |

| H₂SO₄ / H₂O | Acid-catalyzed Hydrolysis | 5-Fluoro-2,4(1H,3H)-pyrimidinedione (5-Fluorouracil) + Ethanol |

| BBr₃ | Lewis Acid Cleavage | 5-Fluoro-2,4(1H,3H)-pyrimidinedione (5-Fluorouracil) + Ethyl Bromide |

Reactivity of the Fluorine Atom on the Pyrimidinone Ring

The fluorine atom at C5 imparts unique electronic properties to the pyrimidinone ring and can itself be a site of substitution.

Halogen Exchange Reactions and Their Selectivity

Halogen exchange (Halex) reactions, such as the Finkelstein reaction, provide a method for interconverting alkyl and, in some cases, aryl halides. nih.gov While the classic Finkelstein reaction involves converting alkyl chlorides or bromides to iodides, variations exist for aromatic systems. nih.gov Displacing a fluorine atom in an aromatic ring via nucleophilic substitution is challenging because the C-F bond is very strong. chemguide.co.uk

However, in the context of nucleophilic aromatic substitution (SNAr), the high electronegativity of fluorine can activate the ring, and its displacement is often the rate-determining step. youtube.com The reaction is particularly favored on highly electron-deficient rings. nih.gov For the fluorine on the 5-fluoropyrimidinone ring to be substituted, harsh conditions or transition-metal catalysis might be necessary. Copper-catalyzed methods have been developed for the "aromatic Finkelstein reaction," enabling the conversion of aryl bromides to iodides and potentially other halogen exchanges. nih.gov Such a strategy could hypothetically be applied to replace the C5-fluorine with other halogens, although this would be a challenging transformation requiring specific catalytic systems to overcome the high C-F bond strength.

Impact of Fluorine on Pyrimidinone Aromaticity and Electron Density

The introduction of a fluorine atom significantly alters the electronic landscape of the pyrimidinone ring. Due to its high electronegativity, fluorine exerts a powerful inductive electron-withdrawing effect (-I effect). This effect reduces the electron density of the entire aromatic ring, which generally deactivates the ring toward electrophilic attack but activates it for nucleophilic aromatic substitution. nih.gov

The effect of fluorine on aromaticity itself is a subject of complex debate. Some theoretical studies suggest that fluorination can decrease the aromaticity of a ring system by reducing π-delocalization and the ring current. nih.gov Conversely, other studies propose the concept of "fluoromaticity," where the π-orbitals of fluorine can interact with the π-system of the ring, contributing to its stability under certain conditions. nih.gov For 2-Ethoxy-5-fluoropyrimidin-4(5H)-one, the fluorine atom at C5 polarizes the C5-C6 bond and influences the reactivity at adjacent positions. This electronic perturbation is critical in directing the outcomes of further chemical transformations on the heterocyclic ring. researchgate.net

Transformations at the Pyrimidinone Heterocycle

The pyrimidinone core is not inert and can undergo significant "skeletal editing" reactions, transforming it into other important heterocyclic systems. These reactions often proceed through ring-opening and subsequent reclosure pathways. wur.nlresearchgate.net

Recent advances in synthetic methodology have enabled the conversion of pyrimidines into other valuable heterocycles like pyridines and pyrazoles. chinesechemsoc.orgnih.gov A common strategy involves activating the pyrimidine ring, making it more susceptible to nucleophilic attack. For example, activation with triflic anhydride (B1165640) (Tf₂O) generates a highly electrophilic pyrimidinium salt. chinesechemsoc.orgthieme-connect.com

Conversion to Pyridines: Following activation, reaction with a suitable nucleophile like a silyl (B83357) enol ether can initiate a sequence involving nucleophilic addition at the C6 position, ring-opening, and a Dimroth rearrangement to furnish a substituted pyridine. chinesechemsoc.orgchinesechemsoc.org This represents a "two-atom swap" (C-N to C-C) that dramatically alters the core scaffold. chinesechemsoc.org

Conversion to Pyrazoles: Similarly, activated pyrimidines can react with hydrazine (B178648). nih.govthieme-connect.com The hydrazine attacks the ring, leading to a ring-opening and subsequent recyclization that expels a carbon atom, contracting the six-membered pyrimidine ring into a five-membered pyrazole (B372694) ring. nih.gov These modern skeletal editing methods proceed under mild conditions and tolerate a wide range of functional groups. thieme-connect.comorganic-chemistry.org

Photochemical reactions can also induce ring-opening in pyrimidinone derivatives, often proceeding via a Norrish Type I cleavage to yield reactive intermediates like isocyanates, which can be trapped by nucleophiles. acs.orgrsc.org

Table 3: Examples of Pyrimidine Ring Transformations

| Starting Material | Reagents | Resulting Heterocycle | Reaction Type |

|---|

Ring Modifications and Annulation Reactions

The pyrimidine core is a versatile scaffold for the construction of fused heterocyclic systems, which often exhibit a wide range of biological activities. While specific annulation reactions for this compound are not extensively documented, the reactivity of related 5-fluorouracil (B62378) and pyrimidine derivatives provides a basis for predicting its behavior.

One common strategy for ring modification involves cycloaddition reactions. For instance, 5-fluorouracil derivatives can participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, where the C5-C6 double bond acts as a dienophile. Highly functionalized pyrimidine derivatives can also be synthesized through inverse electron demand Diels-Alder (IEDDA) reactions of electron-deficient 1,3,5-triazines with ketones or aldehydes. rsc.org This reaction proceeds through a stepwise mechanism involving inverse electron demand hetero-Diels-Alder (ihDA) reactions followed by retro-Diels-Alder (rDA) reactions with the elimination of water. rsc.org

Furthermore, fused pyrimidines can be synthesized through base-mediated condensation of chalcones with amidines. nih.gov This strategy allows for the creation of diverse libraries of compounds with potential therapeutic applications. nih.gov The synthesis of pyrido[2,3-d]pyrimidines, for example, can be achieved through the condensation of α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid. nih.gov The mechanism involves a conjugate addition, followed by intramolecular cyclization and subsequent oxidation. nih.gov

These examples suggest that the this compound ring could be a valuable synthon for the construction of more complex, fused heterocyclic systems. The presence of the electron-withdrawing fluorine atom and the ethoxy group can influence the regioselectivity and reactivity of these annulation reactions.

Table 1: Examples of Annulation Reactions on Related Pyrimidine Scaffolds

| Reaction Type | Reactants | Conditions | Product Type |

|---|---|---|---|

| Inverse Electron Demand Diels-Alder (IEDDA) | 1,3,5-triazines, ketones/aldehydes | Trifluoroacetic acid (TFA) catalysis | Highly functionalized pyrimidines rsc.org |

| Base-mediated Condensation | Chalcones, amidines | Base, solvent, optimized temperature and time | Fused pyrimidines nih.gov |

Nucleophilic Aromatic Substitution (SNAr) on Related Fluorinated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. In this reaction, a nucleophile replaces a leaving group on the aromatic ring. youtube.com The reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com

For fluorinated pyrimidines, the fluorine atom can act as a leaving group, particularly when activated by the electron-withdrawing nature of the pyrimidine ring itself. The reaction proceeds through a two-step addition-elimination mechanism. youtube.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming the resonance-stabilized carbanionic Meisenheimer complex. youtube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

While specific SNAr reactions on this compound are not readily found in the literature, studies on other polyfluoroarenes and activated aryl halides provide a framework for understanding its potential reactivity. For instance, the reaction of polyfluoroarenes with phenothiazine (B1677639) in the presence of a mild base affords 10-phenylphenothiazine derivatives via an SNAr mechanism. nih.gov The regioselectivity of these reactions is often governed by the electronic effects of the substituents on the aromatic ring. nih.gov

The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.com

Table 2: Key Features of SNAr Reactions

| Feature | Description | Reference |

|---|---|---|

| Mechanism | Two-step addition-elimination | youtube.com |

| Intermediate | Meisenheimer complex (resonance-stabilized carbanion) | youtube.com |

| Substrate Requirement | Electron-deficient aromatic ring with a good leaving group | youtube.com |

| Role of Substituents | Electron-withdrawing groups (ortho/para) accelerate the reaction | youtube.com |

| Leaving Group Ability | Typically F > Cl > Br > I for activated systems | youtube.com |

Oxidation and Reduction Pathways of the Pyrimidinone Ring

The oxidation and reduction of the pyrimidinone ring are critical processes, particularly in the context of the metabolism of fluoropyrimidine drugs like 5-fluorouracil (5-FU). The primary metabolic pathway for the catabolism of 5-FU involves the reduction of the pyrimidine ring. acs.org

The enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) catalyzes the NADPH-dependent reduction of 5-FU to 5,6-dihydro-5-fluorouracil (DHFU). acs.org This is the first and rate-limiting step in the catabolism of 5-FU. DHFU is subsequently hydrolyzed by dihydropyrimidinase to fluoro-ureidopropionate (FUPA), which is then further degraded to fluoro-β-alanine (FBAL). acs.org Genetic variations in the DPYD gene, which encodes for DPD, can lead to decreased enzyme activity and an increased risk of severe toxicity from fluoropyrimidine-based chemotherapy. bioengineer.orgnih.gov

Oxidative reactions of the pyrimidine ring are also known. For example, the oxidation of certain pyrimidine derivatives with organic peracids can lead to ring-contraction, forming imidazole (B134444) derivatives. clockss.org The N-oxidation of pyrimidines is another common transformation, which can be achieved using reagents like hydrogen peroxide in glacial acetic acid or m-chloroperbenzoic acid (m-CPBA). clockss.orgrsc.org The position of N-oxidation is influenced by the substituents on the pyrimidine ring.

While direct studies on the oxidation and reduction of this compound are not available, its structural similarity to 5-FU suggests that it may also be a substrate for DPD, undergoing reduction at the C5-C6 double bond. Its susceptibility to oxidative reactions would likely be influenced by the electronic properties of the ethoxy and fluoro substituents.

Table 3: Metabolic and Chemical Redox Reactions of Related Pyrimidines

| Process | Reactant/Substrate | Key Enzyme/Reagent | Product | Significance |

|---|---|---|---|---|

| Reduction (Catabolism) | 5-Fluorouracil (5-FU) | Dihydropyrimidine Dehydrogenase (DPD) | 5,6-dihydro-5-fluorouracil (DHFU) | Inactivation of 5-FU acs.org |

| Oxidation (Ring Contraction) | 2,4-Disubstituted pyrimidines | Organic peracids | 2,4-Disubstituted imidazoles | Synthetic transformation clockss.org |

| N-Oxidation | 4,6-Disubstituted pyrimidines | Hydrogen peroxide/acetic acid | Pyrimidine mono-N-oxides | Synthesis of N-oxides clockss.orgrsc.org |

Mechanistic Elucidation of Key Chemical Transformations and Reaction Pathways

Understanding the mechanisms of the chemical transformations of pyrimidine derivatives is essential for predicting their reactivity and designing new synthetic routes. Computational chemistry has become a powerful tool for elucidating reaction pathways and understanding the factors that control reactivity. youtube.com

For SNAr reactions, computational studies can model the transition states and intermediates, providing insights into the activation barriers and the influence of substituents on the reaction rate. nih.gov These studies can help to explain the observed regioselectivity and leaving group effects.

Mechanistic studies of pyrimidine reactivity also extend to radical reactions. For instance, the reaction of hydroxyl radicals with uridine, a component of RNA, leads to the formation of a 5,6-dihydrouridin-6-yl radical. acs.org The subsequent reactions of this radical intermediate can lead to tandem lesions in RNA. acs.org Computational studies have also been employed to investigate the addition mechanisms of pyrimidine-type radicals to neighboring nucleobases in DNA, providing insights into the formation of DNA intrastrand cross-links. nih.gov

The mechanism of enzyme-catalyzed reactions, such as the reduction of 5-FU by DPD, has also been a subject of investigation. Molecular docking studies have been used to identify the key amino acid residues in the active site of DPD that interact with 5-FU. acs.org These studies provide a molecular basis for understanding the substrate specificity and catalytic mechanism of the enzyme.

While specific mechanistic studies on this compound are lacking, the principles derived from studies of related pyrimidine systems can be applied. The presence of the fluorine atom at the C5 position and the ethoxy group at the C2 position will undoubtedly have a significant impact on the electronic distribution within the pyrimidine ring, thereby influencing its susceptibility to nucleophilic and electrophilic attack, as well as its behavior in radical and enzyme-catalyzed reactions.

Spectroscopic Characterization Techniques for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei. For 2-Ethoxy-5-fluoropyrimidin-4(5H)-one, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, affords a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the ethoxy group and the pyrimidinone ring are expected.

The ethoxy group protons would manifest as a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, a characteristic pattern arising from their mutual spin-spin coupling. The chemical shift of the methylene protons would be further downfield due to the deshielding effect of the adjacent oxygen atom. The pyrimidinone ring contains a single proton at the C6 position. This proton is expected to appear as a doublet due to coupling with the adjacent fluorine atom at the C5 position. The magnitude of the coupling constant (J-value) would be indicative of the through-bond interaction between the proton and the fluorine atom. A broad signal corresponding to the N-H proton of the pyrimidinone ring may also be observed, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~1.4 | Triplet | ~7 | -O-CH₂-CH ₃ |

| ~4.5 | Quartet | ~7 | -O-CH ₂-CH₃ |

| ~7.8 | Doublet | ~5 | C6-H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the electronic environment of each carbon.

The spectrum would show two signals for the ethoxy group: one for the methyl carbon and another for the methylene carbon, with the latter being further downfield. The pyrimidinone ring carbons will also exhibit characteristic chemical shifts. The carbonyl carbon (C4) is expected to resonate at a significantly downfield position. The carbon atom bonded to fluorine (C5) will appear as a doublet due to ¹JCF coupling, a large coupling constant that is a hallmark of direct carbon-fluorine bonds. The other ring carbons (C2 and C6) will also show distinct signals, with their chemical shifts influenced by the neighboring heteroatoms and the fluorine substituent. The signal for C6 may also exhibit a smaller ²JCF coupling.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

|---|---|---|

| ~14 | Singlet | -O-CH₂-C H₃ |

| ~65 | Singlet | -O-C H₂-CH₃ |

| ~130 | Doublet | C 6 |

| ~140 | Doublet | C 5 |

| ~155 | Singlet | C 2 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Analysis and Fluorine Environment Characterization

Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. The ¹⁹F NMR spectrum of this compound would display a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is characteristic of a fluorine atom attached to an sp²-hybridized carbon in a heterocyclic ring. This signal would appear as a doublet due to coupling with the vicinal proton at the C6 position. The magnitude of this ³JHF coupling constant provides further structural confirmation.

Two-Dimensional (2D) NMR Techniques for Comprehensive Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show a cross-peak between the methyl and methylene protons of the ethoxy group, confirming their connectivity. It would also confirm the coupling between the C6-H and the N-H proton, if the latter is not undergoing rapid exchange.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated carbons by correlating the signals from the ¹H and ¹³C NMR spectra. For instance, the signal for the C6-H proton would show a cross-peak with the C6 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary carbons and for piecing together the molecular fragments. For example, correlations would be expected between the methylene protons of the ethoxy group and the C2 carbon of the pyrimidinone ring, and between the C6-H proton and the C4 (carbonyl) and C5 carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would exhibit a series of absorption bands corresponding to the various bond vibrations within the molecule. Key expected absorptions include:

N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in the pyrimidinone ring.

C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the ethoxy group.

C=O Stretching: A strong, sharp absorption band in the region of 1650-1700 cm⁻¹, indicative of the carbonyl group (amide) in the pyrimidinone ring.

C=N and C=C Stretching: Absorption bands in the 1500-1650 cm⁻¹ region, arising from the stretching vibrations of the double bonds within the pyrimidinone ring.

C-F Stretching: A strong absorption band typically found in the 1000-1200 cm⁻¹ region, which is characteristic of the C-F bond.

C-O Stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching vibrations of the ethoxy group.

The combination of these characteristic absorption bands in the FT-IR spectrum provides strong evidence for the presence of the key functional groups in this compound, complementing the structural information obtained from NMR spectroscopy.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Assignments

The FT-Raman spectrum of this compound would be characterized by a series of distinct bands corresponding to specific molecular vibrations. The high-frequency region of the spectrum is typically dominated by C-H stretching vibrations from the ethoxy group and the pyrimidinone ring. The mid-frequency region reveals a wealth of information, including the characteristic C=O stretching of the ketone group, C=C and C=N stretching vibrations within the pyrimidine (B1678525) ring, and various bending modes. The presence of the fluorine atom influences the vibrational frequencies of the ring, often leading to shifts that can be diagnostic. The low-frequency region contains information about skeletal vibrations and torsional modes of the entire molecule.

By comparing the experimental FT-Raman spectrum with theoretical calculations, a detailed assignment of the observed vibrational bands can be achieved. This correlative approach allows for a confident confirmation of the molecular structure.

Table 1: Predicted FT-Raman Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretching | Pyrimidinone ring |

| 3000-2850 | C-H stretching | Ethoxy group |

| 1700-1650 | C=O stretching | Ketone |

| 1650-1550 | C=C and C=N stretching | Pyrimidinone ring |

| 1470-1430 | C-H bending | Ethoxy group |

| 1300-1200 | C-O stretching | Ethoxy group |

| 1250-1150 | C-F stretching | Fluoro group |

| 800-600 | Ring breathing modes | Pyrimidinone ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound, with a chemical formula of C₆H₇FN₂O₂, the expected monoisotopic mass is approximately 158.05 Da.

Upon ionization in the mass spectrometer, typically by electron impact (EI) or electrospray ionization (ESI), the molecule forms a molecular ion (M⁺). This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a roadmap to the molecule's structure.

A plausible fragmentation pathway for this compound would likely initiate with the cleavage of the ethoxy group. The loss of an ethyl radical (•CH₂CH₃) would result in a fragment with a mass-to-charge ratio (m/z) corresponding to [M-29]⁺. Alternatively, the loss of an ethoxy radical (•OCH₂CH₃) would lead to a fragment at [M-45]⁺. Further fragmentation could involve the loss of carbon monoxide (CO) from the pyrimidinone ring, a common fragmentation pathway for cyclic ketones. The presence of the fluorine atom would also influence the fragmentation, and its characteristic isotopic signature can aid in fragment identification.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Da) | Proposed Fragment | Description |

| 158 | [C₆H₇FN₂O₂]⁺ | Molecular Ion (M⁺) |

| 130 | [M - CO]⁺ | Loss of carbon monoxide |

| 129 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 113 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

X-ray Crystallography for Solid-State Structural Determination of Pyrimidinone Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govoup.com This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of pyrimidinone derivatives. nih.gov Pyrimidinone scaffolds are known to form hydrogen bonds, which can be confirmed in the crystalline solid state through single-crystal X-ray diffraction. nih.gov

For this compound, a successful single-crystal X-ray diffraction analysis would yield a detailed structural model. This would confirm the planarity of the pyrimidinone ring and the conformation of the ethoxy substituent relative to the ring. The analysis would also reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding (e.g., N-H•••O) or stacking interactions between the pyrimidine rings. These interactions play a critical role in determining the solid-state properties of the compound, including its melting point and solubility. The structures of various pyrimidine derivatives have been characterized by single-crystal crystallography. oup.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Identity Confirmation

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful hybrid technique that combines the separation capabilities of HPLC with the detection and identification power of MS. This method is exceptionally well-suited for the analysis of pharmaceutical compounds and is widely used for purity assessment and identity confirmation.

In the analysis of this compound, a reversed-phase HPLC method would likely be employed. The compound would be dissolved in a suitable solvent and injected into the HPLC system. A C18 column is commonly used for the separation of such moderately polar compounds. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an additive like formic acid to improve peak shape and ionization efficiency.

As the compound elutes from the HPLC column, it is introduced into the mass spectrometer. The MS detector provides two key pieces of information: the retention time from the HPLC, which is characteristic of the compound under the specific chromatographic conditions, and the mass spectrum, which confirms the molecular weight. By monitoring the specific m/z of the molecular ion of this compound (158.05 Da), high selectivity and sensitivity can be achieved. This allows for the quantification of the compound and the detection of any impurities, even at very low levels. The combination of retention time and mass spectral data provides a very high degree of confidence in the identity and purity of the analyte.

Computational Chemistry and Theoretical Studies on 2 Ethoxy 5 Fluoropyrimidin 4 5h One and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. ijcce.ac.irrsc.org DFT methods are used to determine the electron density of a molecule, from which numerous properties like structure, energy, and reactivity descriptors can be derived. For 2-Ethoxy-5-fluoropyrimidin-4(5H)-one, DFT calculations would be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to model its electronic system accurately. jchemrev.comjchemrev.com

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this process involves finding the set of atomic coordinates that corresponds to a minimum on the potential energy surface. A key aspect to consider is the conformational flexibility introduced by the rotatable single bond of the ethoxy group (-O-CH₂CH₃).

Computational methods can systematically rotate this bond to map the potential energy surface and identify different conformers (rotational isomers). By calculating the electronic energy of each conformer, their relative stabilities can be determined. The conformer with the lowest energy is the global minimum and represents the most probable structure of the molecule in the gas phase. These calculations can also be extended to model the effects of a solvent, providing a more realistic picture of the molecule's structure in solution.

Table 1: Illustrative Energetic Profile of this compound Conformers This table is a representative example of data that would be generated from DFT calculations and is for illustrative purposes only.

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 | 180° (anti-periplanar) | 0.00 | 75.3 |

| 2 | 60° (gauche) | 0.85 | 12.3 |

| 3 | -60° (gauche) | 0.85 | 12.3 |

| 4 | 0° (syn-periplanar) | 3.50 | 0.1 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

HOMO: This orbital acts as an electron donor. The energy and location of the HOMO indicate the molecule's nucleophilicity and the sites most susceptible to electrophilic attack.

LUMO: This orbital acts as an electron acceptor. Its energy and location indicate the molecule's electrophilicity and the sites where a nucleophilic attack is most likely to occur.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For fluorinated pyrimidines, the electron-withdrawing fluorine and oxygen atoms are expected to lower the energies of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Properties This table is a representative example of data that would be generated from DFT calculations and is for illustrative purposes only.

| Property | Value (eV) | Interpretation |

| EHOMO | -7.2 | Energy of the highest occupied molecular orbital |

| ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 5.7 | Indicates high kinetic stability |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. This method provides detailed information on:

Atomic Charges: NBO calculates the charge distribution across the molecule, identifying which atoms are electron-rich or electron-poor.

Hybridization: It determines the hybridization of atomic orbitals forming each bond.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential projected onto the molecule's electron density surface. It is an excellent tool for predicting reactivity, particularly for non-covalent interactions and electrophilic/nucleophilic attacks. dergipark.org.tr

Negative Regions (Red to Yellow): These areas have an excess of electron density and correspond to negative electrostatic potential. They are the most likely sites for electrophilic attack and are associated with lone pairs on electronegative atoms. For this molecule, the carbonyl oxygen (O4) and the fluorine atom would be prominent negative regions.

Positive Regions (Blue): These areas are electron-deficient and have positive electrostatic potential, often found around hydrogen atoms bonded to electronegative atoms (like N-H). These are the primary sites for nucleophilic attack.

Neutral Regions (Green): These areas have near-zero potential.

The MEP map provides a clear, visual guide to the charge distribution and is invaluable for predicting how the molecule will interact with other reagents or biological targets.

Conformational Analysis and Tautomerism Studies of Fluorinated Pyrimidinones (B12756618)

Pyrimidinones can exist in different tautomeric forms, which are isomers that readily interconvert through the migration of a proton. libretexts.orgyoutube.com For this compound, the primary tautomerism is the lactam-lactim (or keto-enol) equilibrium. The specified "4(5H)-one" structure is a lactam (keto) form. Its tautomer would be the aromatic 2-Ethoxy-5-fluoro-4-hydroxypyrimidine (the lactim or enol form).

Computational chemistry can precisely calculate the relative energies of these tautomers in both the gas phase and in various solvents. nih.govresearchgate.net This analysis helps determine which tautomer is predominant under different conditions. For most pyrimidinone systems, including 5-fluorouracil (B62378), the lactam form is significantly more stable than the lactim form, and this preference is expected to hold for its ethoxy derivative. nih.gov

Reaction Mechanism Prediction and Transition State Analysis using Computational Methods

Understanding how a molecule reacts is crucial, especially for compounds with potential biological activity. Computational methods allow for the detailed exploration of reaction pathways. For this compound, this could involve modeling its hydrolysis, metabolism, or interaction with a biological target.

The process involves:

Mapping the Reaction Coordinate: Identifying the starting materials (reactants) and final products.

Locating the Transition State (TS): The transition state is the highest energy point along the reaction pathway, representing the energy barrier that must be overcome for the reaction to proceed. DFT calculations are used to find the precise geometry and energy of the TS.

Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state is the activation energy. A lower activation energy implies a faster reaction rate.

By mapping the entire reaction pathway, including any intermediates and transition states, chemists can gain a deep understanding of the reaction mechanism, predict reaction outcomes, and design more effective molecules. For instance, such studies on 5-FU have been critical in elucidating its mechanism of action as an inhibitor of thymidylate synthase. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies on Fluorinated Pyrimidinones (focus on chemical and reactivity aspects)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. In the context of fluorinated pyrimidinones, these studies are instrumental in understanding how structural modifications, such as the introduction of different substituents, influence their chemical reactivity and other inherent properties. While specific QSAR/QSPR studies focusing solely on the chemical and reactivity aspects of this compound are not extensively documented in publicly available literature, research on analogous compounds, particularly 5-fluorouracil (5-FU) and its derivatives, provides valuable insights into the structural features governing their reactivity.

Detailed theoretical investigations on 5-FU and its analogues have utilized quantum chemical methods, such as Density Functional Theory (DFT), to calculate a variety of molecular descriptors. researchgate.net These descriptors, which quantify different aspects of a molecule's electronic and geometric structure, are then used to build QSAR/QSPR models. Such models can elucidate the relationship between structure and properties like electronic distribution, which in turn dictates the molecule's reactivity towards electrophiles and nucleophiles.

One study focused on a series of 5-FU derivatives to develop QSAR models based on geometrical and physicochemical properties. researchgate.netresearchgate.net The research aimed to correlate these properties with the observed activity of the compounds. researchgate.net The models were developed using linear regression analysis to establish a quantitative relationship between the descriptors and the activity, expressed as the logarithm of the inverse of the effective concentration (log 1/C). researchgate.net

The key descriptors identified in these studies often relate to the electronic environment and steric factors within the molecule. For instance, the presence of electron-withdrawing groups at the 5-position of the pyrimidine (B1678525) ring is known to enhance the activity of 5-fluorouracil. gpatindia.com This is consistent with the understanding that such groups can increase the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack, a key step in its mechanism of action.

A theoretical study on 5-fluorouracil and its derivatives employed DFT with the B3LYP functional and 6-311G basis set to calculate various molecular descriptors. researchgate.net These descriptors were then used to construct QSAR models to predict the activity of these compounds. The study highlighted the importance of both geometrical parameters and physicochemical properties in determining the activity of these fluorinated pyrimidinones. researchgate.net

The following data tables summarize the key findings from this research, showcasing the descriptors used and the resulting QSAR models.

Table 1: Physicochemical Descriptors and their Correlation with Activity for 5-FU Analogues

This table presents the correlation (R²) between various physicochemical descriptors and the biological activity (Log 1/C) for a series of 5-fluorouracil derivatives. A higher R² value indicates a stronger correlation.

| Descriptor | R² Value |

| LogP | 0.387 |

| Melting Point (M.P.) | 0.585 |

| Molecular Weight (M.W.) | 0.023 |

| Dipole Moment | 0.566 |

| HOMO | 0.005 |

| Mulliken Population C6 | 0.033 |

Data sourced from a theoretical study on 5-fluorouracil derivatives. researchgate.net

Interactive Data Table 1: Physicochemical Descriptors and Activity

Table 2: QSAR Equation for 5-FU Derivatives Based on Physicochemical Properties

A multiparameter QSAR model was developed to provide a more comprehensive relationship between the physicochemical properties and the activity of the 5-FU derivatives.

| QSAR Equation |

| Activity = 41.2181 + 18.58(X₁) - 0.416(X₂) - 0.143*(X₃) |

Where X₁, X₂, and X₃ represent specific physicochemical or geometric descriptors from the study. researchgate.net

Table 3: Geometrical Descriptors and their Impact on Activity

The study also investigated the influence of specific geometrical parameters, such as bond lengths and bond angles, on the activity of 5-FU derivatives. The following QSAR equation was derived:

| QSAR Equation Based on Geometrical Descriptors |

| Log 1/C = 38.0521 + 18.58(C2N3BL) - 0.416(C6N1C2BA) - 0.143*(C5C6N1BA) |

In this equation, C2N3BL, C6N1C2BA, and C5C6N1BA represent the bond length and bond angles at specific positions within the pyrimidine ring structure. researchgate.net

The high correlation coefficient (R² = 0.9998) found between the theoretical and practical activities in this study underscores the predictive power of such QSAR models. researchgate.net These models affirm that subtle changes in the geometry and electronic structure of fluorinated pyrimidinones, including analogues of this compound, can significantly influence their chemical reactivity and, consequently, their biological function. researchgate.net

Role of 2 Ethoxy 5 Fluoropyrimidin 4 5h One As a Key Synthetic Intermediate in Academic Research

Precursor for the Development of Novel Fluorine-Containing Heterocyclic Systems

The incorporation of fluorine into heterocyclic scaffolds is a widely recognized strategy in medicinal chemistry for enhancing a molecule's metabolic stability, binding affinity, and bioavailability. 2-Ethoxy-5-fluoropyrimidin-4(5H)-one serves as an ideal precursor for developing new fluorine-containing heterocyclic systems because it provides a pre-fluorinated pyrimidine (B1678525) core. The use of such fluorinated building blocks is often preferred over late-stage fluorination, which can involve harsh reagents and lead to issues with regioselectivity.

The chemical reactivity of this compound is centered around the 2-ethoxy group, which acts as a good leaving group. This allows for nucleophilic displacement reactions where the ethoxy moiety can be replaced by a variety of nitrogen, oxygen, or sulfur-based nucleophiles. This reactivity enables chemists to:

Synthesize 2-amino-substituted fluoropyrimidines by reacting it with various amines.

Create fused heterocyclic systems by using bifunctional nucleophiles that react at the 2-position and another site on the pyrimidine ring.

Develop novel pyrimidine derivatives by modifying or replacing the ethoxy group to modulate the electronic properties and biological activity of the resulting compounds.

Building Block in the Synthesis of Diverse Organofluorine Compounds

Beyond its role in forming new heterocyclic rings, this compound is a fundamental building block for a wide array of organofluorine compounds. Its significance is underscored by its classification as "Fluorouracil Related Compound F," indicating its close structural relationship to the potent anticancer drug 5-Fluorouracil (B62378) (5-FU). usp.orgnih.gov This relationship positions it as a critical starting material or reference compound in the synthesis of 5-FU and its derivatives. chemicalforums.com

The compound provides a stable and reliable method for incorporating the 5-fluoropyrimidinone motif, a privileged structure in pharmacology, into larger and more complex molecular architectures. Researchers utilize this building block to construct molecules for structure-activity relationship (SAR) studies, aiming to optimize the therapeutic properties of the 5-FU scaffold.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇FN₂O₂ | nih.gov |

| Molecular Weight | 158.13 g/mol | nih.govsigmaaldrich.com |

| IUPAC Name | 2-ethoxy-5-fluoro-1H-pyrimidin-4-one | nih.gov |

| CAS Number | 56177-80-1 | nih.govusp.org |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 180-184 °C | sigmaaldrich.com |

Applications in the Synthesis of Analogs for Chemical Biology Probes

Chemical biology relies on the use of specialized molecular probes to interrogate complex biological processes. These probes are often analogs of known drugs or bioactive molecules. This compound is an ideal candidate for developing such probes due to its structural similarity to 5-Fluorouracil. nih.gov

By using this compound as a starting point, researchers can synthesize analogs to investigate the mechanisms of action, resistance, and metabolism associated with fluoropyrimidine-based drugs. For example, conjugates of 5-FU have been created to enhance its cytotoxic effects. nih.gov The 2-ethoxy group provides a synthetic handle for attaching reporter tags (like fluorescent dyes or biotin) or other functional groups without altering the core 5-fluoropyrimidine (B1206419) structure responsible for interacting with biological targets like thymidylate synthase.

The utility of this compound in chemical biology is further demonstrated by its inclusion in high-throughput screening initiatives, such as the EPA's HTPP (High-Throughput Phenotypic Profiling) Cell Painting assay, which assesses the morphological effects of compounds on cells to infer their mechanism of action. epa.gov

Table 2: Application as a Chemical Biology Probe Analog | Feature | Description | Relevance | | :--- | :--- | :--- | | Parent Compound | 5-Fluorouracil (5-FU) | A clinically important anticancer and antimetabolite drug. nih.gov | | Structural Modification | Replacement of 2-carbonyl with a 2-ethoxy group. | Creates an analog with altered electronics and potential for further functionalization. | | Probe Application | Investigation of 5-FU targets, metabolic pathways, and development of new anticancer agents. nih.govnih.gov | | Screening Data | Profiled in high-throughput phenotypic assays to understand cellular impact. epa.gov |

Contribution to Scaffold Diversification in Academic Compound Libraries

The creation of compound libraries with high scaffold diversity is crucial for identifying new hit compounds in drug discovery. nih.govpharm.ai Scaffold diversification involves systematically modifying a core molecular structure to generate a library of analogs that explore a wide region of chemical space. This compound is an excellent starting scaffold for such endeavors.

The molecule possesses several distinct points for chemical modification, allowing for the generation of a large and diverse library from a single, readily available intermediate. pharmacompass.comsigmaaldrich.com Academic research groups can leverage this scaffold to:

Vary the 2-position: Replace the ethoxy group with a library of amines, alcohols, or thiols.

Functionalize the Nitrogen Atoms: Alkylate or arylate the N1 and N3 positions of the pyrimidine ring.

Modify the C6 Position: Introduce substituents at the C6 carbon via various organic reactions.

This systematic modification results in a library of compounds based on the 5-fluoropyrimidinone core, which can then be screened for a wide range of biological activities, accelerating the discovery of novel chemical probes and potential therapeutic leads. researchgate.net

Table 3: Potential Points for Scaffold Diversification on this compound

| Position | Type of Modification | Potential Reagents/Reactions |

|---|---|---|

| Position 2 | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols |

| Position 1 (N-H) | Alkylation, Acylation, Arylation | Alkyl halides, Acid chlorides, Boronic acids (N-arylation) |

| Position 3 (N-H) | Alkylation, Acylation, Arylation | Alkyl halides, Acid chlorides, Boronic acids (N-arylation) |

| Position 6 (C-H) | Lithiation followed by electrophilic quench, Halogenation | Organolithium reagents, Halogen sources (e.g., NBS, NCS) |

Analytical Significance in Pharmaceutical Research and Development

Identification and Characterization as a Related Compound or Impurity

2-Ethoxy-5-fluoropyrimidin-4(5H)-one is recognized as a significant impurity in the manufacturing of fluoropyrimidine-based drugs. Specifically, it is designated as Fluorouracil Related Compound F and Flucytosine Impurity B. nih.govlgcstandards.com Its presence can arise from the starting materials, intermediates, or degradation products during the synthesis or storage of the API. The rigorous identification and characterization of such impurities are mandated by regulatory bodies worldwide to ensure the purity and safety of the final drug product.

The molecular formula of this compound is C6H7FN2O2, and it has a molecular weight of approximately 158.13 g/mol . nih.govcymitquimica.com It is also known by several synonyms, including 2-Ethoxy-5-fluorouracil and 2-Ethoxy-5-fluoro-4(3H)-pyrimidinone. nih.govcymitquimica.compharmaffiliates.com The unambiguous identification of this compound is crucial for developing specific analytical methods to monitor its levels in drug substances and products.

| Identifier | Information | Source |

|---|---|---|

| IUPAC Name | 2-ethoxy-5-fluoro-1H-pyrimidin-6-one | nih.gov |

| Synonyms | Fluorouracil Related Compound F, Flucytosine Impurity B, 2-Ethoxy-5-fluorouracil | nih.govlgcstandards.compharmaffiliates.com |

| CAS Number | 56177-80-1 | usp.org |

| Molecular Formula | C6H7FN2O2 | cymitquimica.comusp.org |

| Molecular Weight | 158.13 g/mol | nih.gov |

Development and Validation of Analytical Methodologies for Detection and Quantification

To control the levels of this compound in pharmaceutical products, robust and validated analytical methods are essential. These methods must be sensitive, specific, and accurate to detect and quantify this impurity, often at very low concentrations.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the impurity profiling of fluoropyrimidine drugs. Stability-indicating HPLC methods are developed to separate the API from its related compounds, including this compound. gabi-journal.nethospitalpharmacyeurope.com These methods typically utilize a C18 reversed-phase column with a suitable mobile phase, allowing for the effective separation and quantification of impurities. researchgate.net The development of such methods involves optimizing various parameters, including the column type, mobile phase composition, flow rate, and detection wavelength, to achieve the desired resolution and sensitivity.

While Gas Chromatography (GC) can also be employed for the analysis of volatile impurities, HPLC is generally more suitable for non-volatile and thermally labile compounds like this compound. The validation of these chromatographic methods is a critical step and is performed according to guidelines from regulatory authorities to ensure their reliability and reproducibility.

Spectroscopic techniques play a complementary role in the purity assessment of research samples and the characterization of impurities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR) and Mass Spectrometry (MS) are invaluable for elucidating the structure of unknown impurities and confirming the identity of known ones like this compound. nih.govchemicalbook.com Infrared (IR) spectroscopy can also provide information about the functional groups present in the molecule. researchgate.net These spectroscopic methods are often used in conjunction with chromatography to provide a comprehensive understanding of the impurity profile.

Implications for Synthesis Control and Process Chemistry in Research Settings

The presence of this compound as an impurity has significant implications for the synthesis and process chemistry of fluoropyrimidine drugs. Understanding the pathways through which this impurity is formed is crucial for developing effective control strategies. This may involve modifying reaction conditions, such as temperature, pH, and solvent, or introducing purification steps to remove the impurity.

In a research setting, the focus is on developing synthetic routes that are not only efficient but also minimize the formation of impurities. The synthesis of 2-ethoxy-4,6-difluoropyrimidine, a related structure, for instance, involves a multi-step process starting from urea (B33335), where careful control of each step is necessary to ensure the purity of the final product. google.com Similarly, the preparation of 5-fluorocytosine from 2-methoxy-5-fluorouracil involves chlorination and amination steps where side reactions can lead to the formation of impurities. google.com By identifying and quantifying impurities like this compound, process chemists can refine and optimize synthetic protocols to produce high-purity APIs.

Role in Understanding Degradation Pathways of Fluorouracil-derived Compounds in Stability Studies

Stability studies are a critical component of pharmaceutical development, providing information on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. This compound can be a degradation product of fluorouracil or its derivatives, and its monitoring is essential in these studies.

Future Perspectives and Emerging Research Directions for 2 Ethoxy 5 Fluoropyrimidin 4 5h One

Advancements in Sustainable and Atom-Economical Synthesis of Fluorinated Pyrimidinones (B12756618)

Future synthetic strategies for 2-Ethoxy-5-fluoropyrimidin-4(5H)-one and related compounds will increasingly prioritize sustainability and atom economy. Traditional methods for synthesizing pyrimidines and introducing fluorine atoms often involve harsh reagents and generate significant waste. A promising avenue for more sustainable synthesis is the utilization of alcohols, which can be derived from biomass, as key building blocks. For instance, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols represents a significant step towards greener chemistry. nih.gov This approach proceeds through condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. nih.gov Adapting such methodologies to incorporate fluorinated precursors could provide a more environmentally benign route to fluorinated pyrimidinones.

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Approaches

| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |

|---|---|---|

| Starting Materials | Often petroleum-based | Biomass-derived alcohols |

| Byproducts | Stoichiometric waste | Water, Hydrogen |

| Catalysis | Often requires stoichiometric reagents | Catalytic (e.g., Iridium-based) |

| Atom Economy | Lower | Higher |

| Environmental Impact | Higher | Lower |

Exploration of Uncharted Reactivity and Novel Transformations of the Ethoxy and Fluoro Moieties

The ethoxy and fluoro groups on the pyrimidinone ring of this compound offer unique opportunities for novel chemical transformations. The reactivity of the C-F bond, while strong, can be strategically manipulated to introduce other functional groups. nih.gov Future research will likely delve into the selective activation of the C-F bond to enable transformations that are currently challenging. Similarly, the ethoxy group can serve as a handle for further functionalization. Exploring its conversion to other alkoxy groups, or its displacement with various nucleophiles, could lead to a diverse library of pyrimidinone derivatives with tailored properties.

Integration of Machine Learning and Artificial Intelligence in the Design and Synthesis of Fluorinated Heterocycles

For the synthesis of compounds like this compound, ML models can be trained on existing reaction data to predict the optimal conditions for fluorination and other transformations. rsc.org This can lead to higher yields and fewer byproducts. Furthermore, AI can be employed to design novel synthetic routes that are more efficient and sustainable than current methods. The integration of AI and automated synthesis platforms holds the promise of rapidly generating and screening large libraries of fluorinated pyrimidinones for various applications. precedenceresearch.com

Table 2: Impact of AI and Machine Learning in Fluorinated Heterocycle Chemistry

| Area of Impact | Description |

|---|---|

| Molecular Design | Prediction of properties and identification of novel molecules with targeted performance. precedenceresearch.com |

| Reaction Optimization | AI-driven simulations to reduce experimental costs and shorten development cycles. precedenceresearch.com |

| Process Monitoring | AI-enabled monitoring to ensure consistency, minimize waste, and improve energy efficiency. precedenceresearch.com |

| Synthesis Planning | Design of novel and more efficient synthetic pathways. |

Expanding the Scope of Application as a Versatile Chemical Synthon in Academic Disciplines (e.g., materials science building blocks)

While fluorinated pyrimidines have been extensively studied in medicinal chemistry, their potential as versatile building blocks in other scientific disciplines, such as materials science, is an emerging area of research. uzh.chnih.gov The unique electronic properties conferred by the fluorine atom can be exploited to create novel organic materials with interesting optical and electronic characteristics. For instance, fluorinated materials often exhibit enhanced chemical and thermal stability. boulingchem.com

This compound, with its combination of a heterocyclic core and fluorine and ethoxy functionalities, could serve as a valuable synthon for the construction of advanced materials. Potential applications include the development of organic light-emitting diodes (OLEDs), liquid crystals, and functional polymers. Future research will focus on incorporating this and similar fluorinated pyrimidinones into larger molecular architectures to explore their material properties.

Collaborative Research Initiatives in Organofluorine Chemistry and Pyrimidine (B1678525) Chemistry

The advancement of the chemistry of this compound and related compounds will be greatly facilitated by collaborative research initiatives that bring together experts in organofluorine chemistry and pyrimidine chemistry. mdpi.comcas.cn Such collaborations can foster the exchange of ideas and expertise, leading to the development of innovative synthetic methods and the discovery of new applications.

International collaborations and special issues in scientific journals dedicated to organofluorine chemistry can help to disseminate new findings and stimulate further research. mdpi.com The establishment of research networks and consortia can provide a platform for scientists to share resources and tackle complex challenges in the field. By working together, researchers can accelerate the pace of discovery and unlock the full potential of fluorinated pyrimidines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。